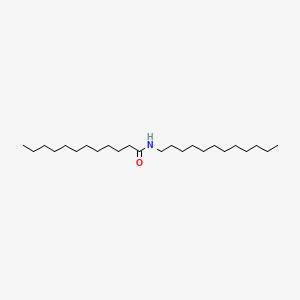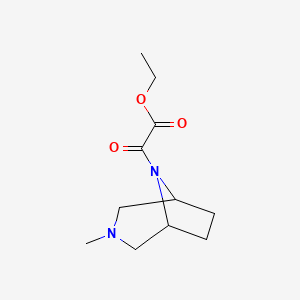![molecular formula C14H18N2O B13950792 2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)
2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-methoxypropyl)-4-methyl-1H-pyrrole with pyridine under specific conditions. The reaction typically requires a catalyst and an organic solvent to facilitate the process. For instance, the use of palladium catalysts in Suzuki–Miyaura coupling reactions is well-documented for forming carbon-carbon bonds between pyrrole and pyridine rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as refluxing the reactants in an organic solvent, followed by purification techniques like crystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could produce fully saturated pyrrolidine-pyridine compounds .
科学的研究の応用
2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing antiviral and anticancer agents.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
Materials Science: Its unique structural properties make it a candidate for developing novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to specific biological responses .
類似化合物との比較
Similar Compounds
1-(3-Methoxypropyl)-4-methyl-1H-pyrrole: Shares the pyrrole ring but lacks the pyridine moiety.
2-Methyl-1H-pyrrole: Similar pyrrole structure but without the methoxypropyl and pyridine groups.
Pyridine: Contains the pyridine ring but lacks the fused pyrrole structure.
Uniqueness
2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine is unique due to its fused pyrrole-pyridine structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C14H18N2O |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
2-[1-(3-methoxypropyl)-4-methylpyrrol-2-yl]pyridine |
InChI |
InChI=1S/C14H18N2O/c1-12-10-14(13-6-3-4-7-15-13)16(11-12)8-5-9-17-2/h3-4,6-7,10-11H,5,8-9H2,1-2H3 |
InChIキー |
GXSYSZCUCKOPFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=C1)C2=CC=CC=N2)CCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


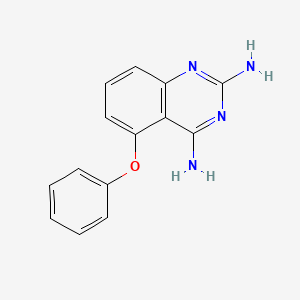
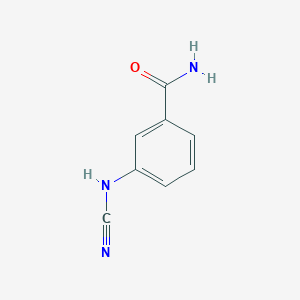
![tert-Butyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13950725.png)
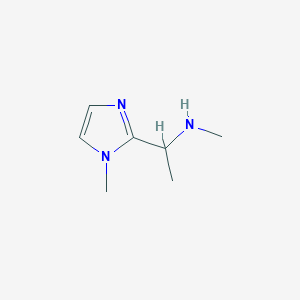
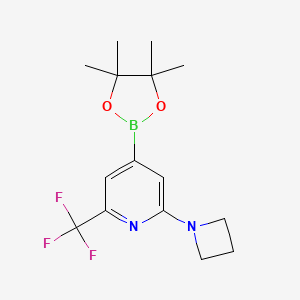
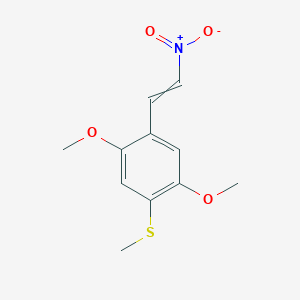
![3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13950748.png)
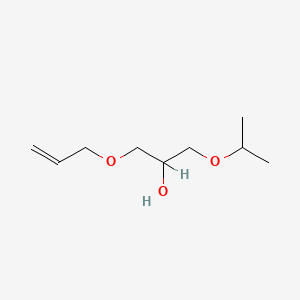
![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)
![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)
![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
